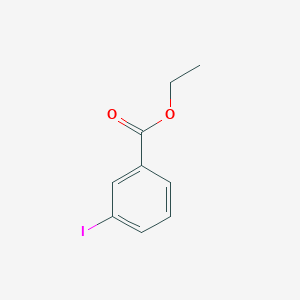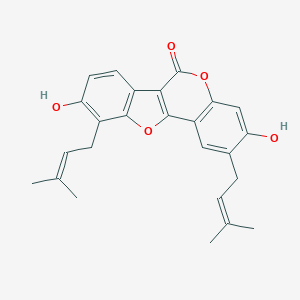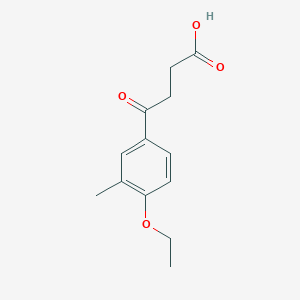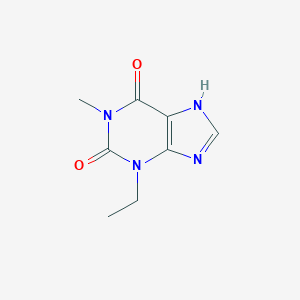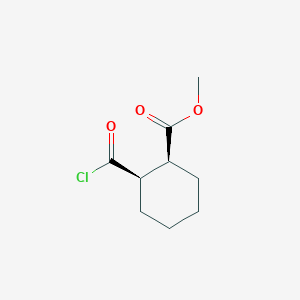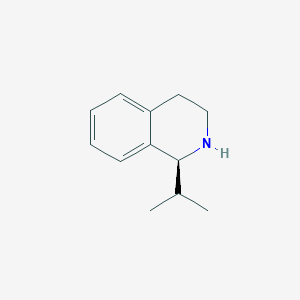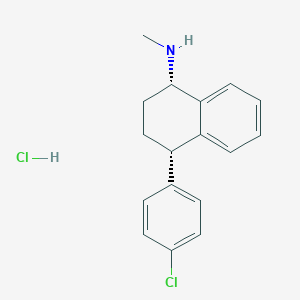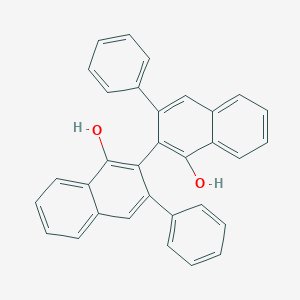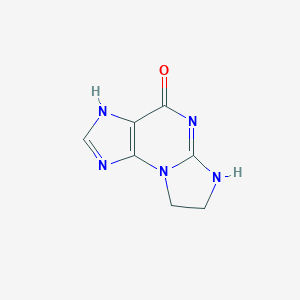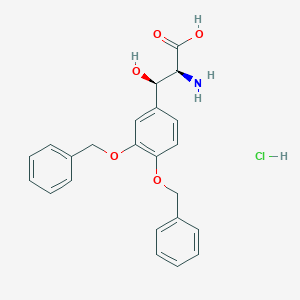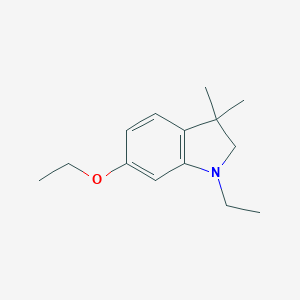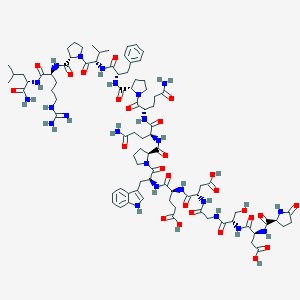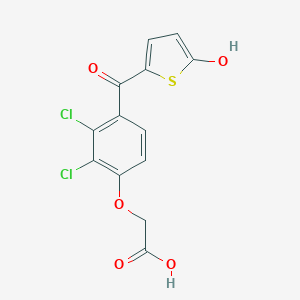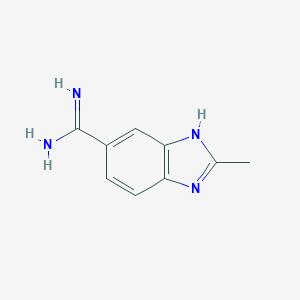
2-methyl-3H-benzimidazole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3H-benzimidazole-5-carboximidamide (MBC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBC is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is also known as a benzimidazole derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
MBC has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. MBC has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease and as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of MBC is not fully understood, but it is believed to involve the inhibition of enzymes such as DNA polymerase and RNA polymerase. MBC has also been reported to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, MBC has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to various diseases.
Efectos Bioquímicos Y Fisiológicos
MBC has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. MBC has also been reported to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Furthermore, MBC has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBC has several advantages for lab experiments, including its ease of synthesis, low cost, and broad spectrum of biological activities. However, MBC also has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy. Furthermore, MBC has not been extensively studied in vivo, and its toxicity profile is not well-known.
Direcciones Futuras
There are several future directions for research on MBC. One direction is to investigate its potential use as a diagnostic agent for Alzheimer's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Furthermore, future research could focus on improving the solubility and bioavailability of MBC, as well as its toxicity profile. Finally, MBC could be further investigated for its potential use in combination therapy with other drugs to enhance its efficacy.
Conclusion:
In conclusion, 2-methyl-3H-benzimidazole-5-carboximidamide is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MBC and to develop it as a therapeutic agent for various diseases.
Métodos De Síntesis
MBC can be synthesized using various methods, including the reaction of 2-methylbenzimidazole with cyanamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-methylbenzimidazole with carbonyl diimidazole in the presence of a base. The yield of MBC can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propiedades
Número CAS |
147125-44-8 |
|---|---|
Nombre del producto |
2-methyl-3H-benzimidazole-5-carboximidamide |
Fórmula molecular |
C9H10N4 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
2-methyl-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C9H10N4/c1-5-12-7-3-2-6(9(10)11)4-8(7)13-5/h2-4H,1H3,(H3,10,11)(H,12,13) |
Clave InChI |
ZXEVGZQMQGOIPR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=N)N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=C2)C(=N)N |
Sinónimos |
1H-Benzimidazole-5-carboximidamide,2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
